Cas no 491614-03-0 (3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid)

3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid
- 3-(ACETYLAMINO)-3-(4-METHOXY-1-NAPHTHYL)PROPANOIC ACID
- 3-Acetylamino-3-(4-methoxy-naphthalen-1-yl)-propionic acid
- Oprea1_025557
- AKOS000301362
- 3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoicacid
- AKOS016295661
- 3-(acetylamino)-3-(4-methoxynaphthalen-1-yl)propanoic acid
- Oprea1_839929
- EU-0080868
- STL228424
- 491614-03-0
- SR-01000506402
- 3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid
- SR-01000506402-1
- CS-0332009
-
- MDL: MFCD02222926
- Inchi: InChI=1S/C16H17NO4/c1-10(18)17-14(9-16(19)20)12-7-8-15(21-2)13-6-4-3-5-11(12)13/h3-8,14H,9H2,1-2H3,(H,17,18)(H,19,20)
- InChI Key: RGBLFHRFSPONQB-UHFFFAOYSA-N
- SMILES: CC(NC(C1=CC=C(OC)C2=CC=CC=C12)CC(O)=O)=O
Computed Properties
- Exact Mass: 287.11575802g/mol
- Monoisotopic Mass: 287.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 75.6Ų
3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A011280-100mg |
3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic Acid |
491614-03-0 | 100mg |
$ 160.00 | 2022-06-08 | ||
Chemenu | CM261671-5g |
3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid |
491614-03-0 | 95% | 5g |
$825 | 2023-02-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011555-500mg |
3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid |
491614-03-0 | 500mg |
3251.0CNY | 2021-07-13 | ||
Chemenu | CM261671-5g |
3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid |
491614-03-0 | 95% | 5g |
$825 | 2021-06-09 | |
TRC | A011280-50mg |
3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic Acid |
491614-03-0 | 50mg |
$ 100.00 | 2022-06-08 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 011555-500mg |
3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid |
491614-03-0 | 500mg |
3251CNY | 2021-05-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402679-1g |
3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid |
491614-03-0 | 95+% | 1g |
¥2427.00 | 2024-05-11 | |
Crysdot LLC | CD12068447-5g |
3-Acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid |
491614-03-0 | 95+% | 5g |
$874 | 2024-07-24 |
3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid Related Literature
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
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Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
Additional information on 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid
Introduction to 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid (CAS No. 491614-03-0)
3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 491614-03-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, featuring a unique structural motif combining an acetylamino group with a methoxy-substituted naphthyl ring, presents a promising scaffold for the development of novel therapeutic agents. Its molecular architecture not only underscores its potential as a pharmacophore but also opens avenues for exploration in medicinal chemistry, particularly in the design of molecules targeting neurological and inflammatory disorders.
The structural composition of 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid is characterized by a propanoic acid backbone, which is a common pharmacological moiety known for its role in modulating biological pathways. The presence of an acetylamino group at the third carbon position enhances the compound's solubility and bioavailability, making it an attractive candidate for further pharmacokinetic studies. Additionally, the 4-methoxy-1-naphthyl substituent introduces hydrophobicity and electronic properties that can influence receptor binding affinity, a critical factor in drug design.
In recent years, there has been growing interest in exploring heterocyclic compounds with aromatic substituents for their potential therapeutic applications. The naphthalene ring in 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid is particularly noteworthy, as naphthalene derivatives have been extensively studied for their biological activities. For instance, modifications of the naphthalene core have shown efficacy in treating conditions such as pain, inflammation, and neurodegenerative diseases. The methoxy group at the para position further fine-tunes the electronic properties of the aromatic system, enhancing interactions with biological targets.
One of the most compelling aspects of 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid is its potential as a precursor for synthesizing more complex derivatives. Researchers have leveraged this compound to develop novel analogs with enhanced pharmacological profiles. For example, modifications at the acetylamino group have led to compounds with improved binding affinity to specific enzymes and receptors. Such structural diversifications are crucial in drug discovery pipelines, as they allow for the optimization of lead compounds into viable therapeutic agents.
The synthesis of 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid involves multi-step organic reactions that highlight its synthetic versatility. The process typically begins with the functionalization of a propanoic acid derivative, followed by introducing the acetylamino group and subsequently incorporating the 4-methoxy-1-naphthyl moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity, ensuring that the final product meets pharmaceutical standards.
Recent studies have begun to explore the biological activity of 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid, revealing promising results in preclinical models. Initial investigations suggest that this compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in immune responses. The acetylamino group has been shown to interact with amino acid residues on target proteins, thereby altering their conformation and function. This mechanism aligns with the broader goal of developing small molecule inhibitors that can regulate inflammatory processes without systemic side effects.
The methoxy-substituted naphthyl ring contributes to the compound's ability to cross the blood-brain barrier, making it a candidate for treating central nervous system (CNS) disorders. Studies have indicated that derivatives of this class may have neuroprotective effects, potentially benefiting patients with neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The unique combination of structural features in 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid positions it as a valuable tool for investigating novel therapeutic strategies.
From a chemical biology perspective, 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid serves as a model compound for understanding how structural modifications influence biological activity. Its well-defined scaffold allows researchers to systematically vary functional groups and assess their impact on pharmacological outcomes. This approach is instrumental in developing structure-activity relationship (SAR) models, which are essential for guiding drug design efforts.
The pharmaceutical industry has taken note of these findings, with several companies investing in research programs focused on derivatives of 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid. Collaborative efforts between academic institutions and industry partners aim to accelerate the translation of laboratory discoveries into clinical candidates. These partnerships leverage expertise in synthetic chemistry, computational modeling, and preclinical testing to streamline drug development processes.
In conclusion,3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid (CAS No. 491614-03-0) represents a significant advancement in medicinal chemistry due to its unique structural features and promising biological activities. Its synthesis highlights modern organic methodologies, while its potential applications span multiple therapeutic areas. As research continues to uncover new insights into its pharmacological properties,this compound is poised to play a pivotal role in shaping future treatments for various human diseases.
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